Fmoc-asn(trt)-ser(psime,mepro)-OH
Overview
Description
Fmoc-asn(trt)-ser(psime,mepro)-OH is a compound used in solid-phase peptide synthesis. It is a derivative of asparagine and serine, protected by fluorenylmethyloxycarbonyl (Fmoc) and other protecting groups such as triphenylmethyl (trt) and methylproline (mepro). This compound is essential in the synthesis of peptides, which are gaining attention as potential drugs due to their specificity and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-asn(trt)-ser(psime,mepro)-OH typically involves solid-phase peptide synthesis (SPPS). This method uses a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields. The intermediates are not isolated, and extensive washing with solvents is carried out between the synthetic steps .
Industrial Production Methods
In industrial settings, the Fmoc/tBu solid-phase synthesis is the method of choice. This synthetic strategy involves the use of hazardous solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (CH2Cl2). recent studies have proposed the use of greener solvents to reduce the environmental and health impact .
Chemical Reactions Analysis
Types of Reactions
Fmoc-asn(trt)-ser(psime,mepro)-OH undergoes various chemical reactions, including:
Deprotection: Removal of protecting groups such as Fmoc, trt, and mepro.
Coupling: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, which can be further modified or used in various applications .
Scientific Research Applications
Fmoc-asn(trt)-ser(psime,mepro)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:
Peptide Synthesis: Used to create peptides for drug development and research.
Bioconjugation: Facilitates the attachment of peptides to other molecules for targeted delivery.
Protein Engineering: Helps in the design and synthesis of novel proteins with specific functions.
Mechanism of Action
The mechanism of action of Fmoc-asn(trt)-ser(psime,mepro)-OH involves the protection and deprotection of amino acids during peptide synthesis. The Fmoc group protects the amino group of asparagine, while the trt and mepro groups protect the side chains of asparagine and serine, respectively. These protecting groups are removed sequentially to allow the formation of peptide bonds .
Comparison with Similar Compounds
Similar Compounds
Fmoc-asn(trt)-ser(tBu)-OH: Similar protecting groups but different side chain protection for serine.
Fmoc-asn(trt)-ser(psiMe)-OH: Similar structure but lacks the methylproline protection.
Uniqueness
Fmoc-asn(trt)-ser(psime,mepro)-OH is unique due to its specific combination of protecting groups, which provides stability and selectivity during peptide synthesis. This combination allows for efficient synthesis of complex peptides with minimal side reactions .
Properties
IUPAC Name |
(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H41N3O7/c1-43(2)47(38(28-54-43)41(50)51)40(49)37(45-42(52)53-27-36-34-24-14-12-22-32(34)33-23-13-15-25-35(33)36)26-39(48)46-44(29-16-6-3-7-17-29,30-18-8-4-9-19-30)31-20-10-5-11-21-31/h3-25,36-38H,26-28H2,1-2H3,(H,45,52)(H,46,48)(H,50,51)/t37-,38-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CURRWEJPHUVJFC-UWXQCODUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)C(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H41N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
723.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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